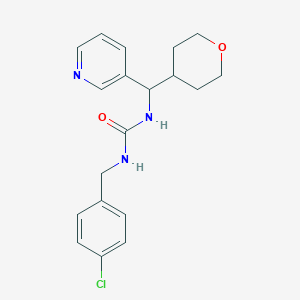![molecular formula C20H13N3O3S2 B2374954 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 329269-53-6](/img/structure/B2374954.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound with the molecular formula C21H20N2O3S . It is a solid substance with a molecular weight of 380.47 . The compound is stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 380.47 . It is stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives, which include the compound , have shown promising results in the treatment of tuberculosis . They inhibit the growth of Mycobacterium tuberculosis and have been synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Cancer Activity
Naphtho[1,2-d]thiazol-2-yl compounds have shown potential as anti-cancer agents . They have been found to affect the energetics of cancer cells, particularly those of Mycobacterium tuberculosis . These compounds have shown promising results in in vitro and ex vivo studies, and their impact on bacterial energetics has been noted .
Anti-Bacterial Activity
Benzothiazole derivatives have demonstrated antibacterial activity by inhibiting various bacterial enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Anti-Fungal Activity
Benzothiazole derivatives have also been used in the development of antifungal drugs . They have been synthesized from 2-aminobenzenethiol and aldehydes/ketones/acids/acyl chlorides .
Anti-Inflammatory Activity
Compounds containing a benzothiazole ring have been used as anti-inflammatory agents . They have been used in the development of drugs such as bosentan, an antihypertensive agent .
Anti-Viral Activity
Benzothiazole derivatives have shown potential as antiviral agents . They have been used in the development of drugs such as enviroxime .
Anti-Diabetic Activity
Benzothiazole derivatives have shown potential as anti-diabetic agents . They have been used in the development of drugs for the treatment of diabetes .
Neuroprotective Activity
Compounds containing a benzothiazole ring have shown neuroprotective activity . They have been used in the development of drugs for the treatment of neurological disorders .
Safety And Hazards
The compound has been classified with the GHS07, GHS08, and GHS09 pictograms, indicating that it can be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The recommended precautionary statements are P260 (do not breathe dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P273 (avoid release to the environment), and P501 (dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-19(17-10-12-9-13(23(25)26)6-8-15(12)27-17)22-20-21-18-14-4-2-1-3-11(14)5-7-16(18)28-20/h1-4,6,8-10H,5,7H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHSXJZDZGGFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)
![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)
![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)


![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)
![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)


![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)
![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)
